3-Methoxythiophene-2-carbonyl chloride
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Overview
Description
3-Methoxythiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythiophene-2-carbonyl chloride typically involves the chlorination of 3-methoxythiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions. The use of thionyl chloride or other chlorinating agents in industrial reactors ensures efficient conversion of the carboxylic acid to the acyl chloride .
Chemical Reactions Analysis
Types of Reactions
3-Methoxythiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation can be used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-Methoxythiophene-2-carbonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methoxythiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is utilized in the synthesis of various derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Methoxythiophene-2-carboxylic acid: The precursor to 3-Methoxythiophene-2-carbonyl chloride.
Thiophene-2-carbonyl chloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Chlorothiophene-2-carbonyl chloride: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and the types of derivatives that can be synthesized.
Properties
IUPAC Name |
3-methoxythiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJRKDQMPJJVGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491445 |
Source
|
Record name | 3-Methoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54450-14-5 |
Source
|
Record name | 3-Methoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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